Direct Comparison of BDK In Vitro Inhibitory Potency (IC₅₀) of PF-07247685 vs. Structural Analogs
PF-07247685 exhibits sub-nanomolar inhibitory potency against BDK (IC₅₀ = 0.86 nM), representing a >1,200-fold improvement in potency over the prototypical BDK inhibitor BT2 (IC₅₀ = 1100 nM) [1]. It is also 24-fold more potent than its thiophene analog PF-07208254 (IC₅₀ = 110 nM) and 5-fold more potent than PF-07238025 (IC₅₀ = 4.5 nM) in the same biochemical assay [1].
| Evidence Dimension | In vitro BDK Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.86 ± 0.15 nM |
| Comparator Or Baseline | BT2 (IC₅₀ = 1100 ± 27 nM); PF-07208254 (IC₅₀ = 110 ± 6.9 nM); PF-07238025 (IC₅₀ = 4.5 ± 0.58 nM) |
| Quantified Difference | >1,200-fold vs. BT2; 24-fold vs. PF-07208254; 5-fold vs. PF-07238025 |
| Conditions | Biochemical assay (BDK in vitro IC₅₀) as reported in a single, comparative study [1]. |
Why This Matters
Sub-nanomolar potency enables lower dosing requirements in vitro and in vivo, reducing the risk of off-target effects and compound interference in complex biological systems.
- [1] Roth Flach, R. J., Bollinger, E., Reyes, A. R., Laforest, B., Krastins, B., Qiu, J., ... & Knafels, J. D. (2023). Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. Nature Communications, 14, 4482. View Source
